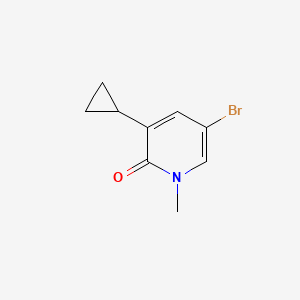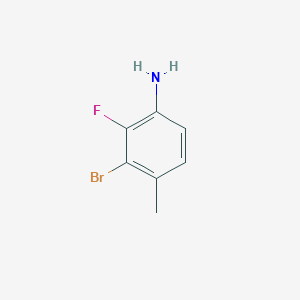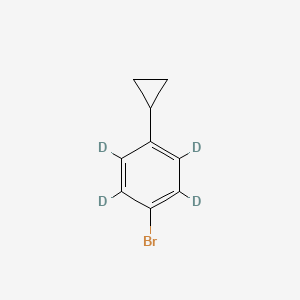
4-Cyclopropylbromo(benzene-d4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylbromo(benzene-d4) is a deuterated compound with the molecular formula C9H6BrD4. It is a labeled form of 1-Bromo-4-cyclopropylbenzene, which is used in various chemical syntheses and research applications . The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylbromo(benzene-d4) typically involves the bromination of cyclopropylbenzene-d4. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of 4-Cyclopropylbromo(benzene-d4) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylbromo(benzene-d4) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropylbenzene derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclopropylbenzene-d4
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst
Major Products
The major products formed from these reactions include substituted cyclopropylbenzene derivatives, oxidized products like cyclopropylbenzene carboxylic acids, and reduced forms like cyclopropylbenzene-d4 .
Scientific Research Applications
4-Cyclopropylbromo(benzene-d4) is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in labeling studies to track molecular interactions and metabolic pathways.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Cyclopropylbromo(benzene-d4) involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other electrophiles. The deuterium atoms provide stability and allow for precise tracking in NMR studies .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-cyclopropylbenzene: The non-deuterated form of the compound.
4-Bromobenzene-d4: A similar deuterated compound without the cyclopropyl group.
Cyclopropylbenzene: The parent compound without the bromine atom .
Uniqueness
4-Cyclopropylbromo(benzene-d4) is unique due to the presence of both the cyclopropyl group and deuterium atoms. This combination provides distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H9Br |
|---|---|
Molecular Weight |
201.10 g/mol |
IUPAC Name |
1-bromo-4-cyclopropyl-2,3,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C9H9Br/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2/i3D,4D,5D,6D |
InChI Key |
JRDNBWVMEFUNCQ-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2CC2)[2H])[2H])Br)[2H] |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


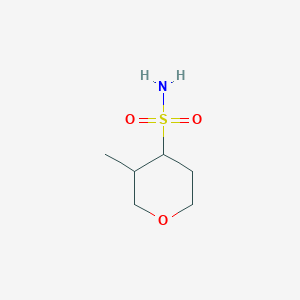
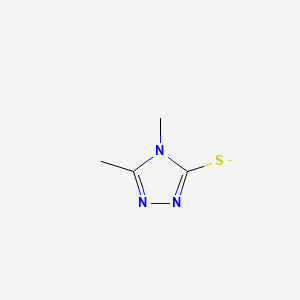
![tert-butyl N-[(2R,3R)-1-chloro-2-hydroxy-5,5-dimethylhexan-3-yl]carbamate](/img/structure/B12329200.png)
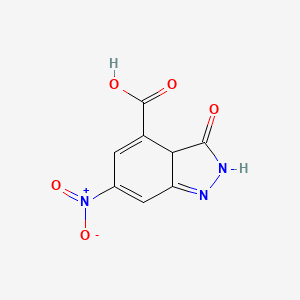
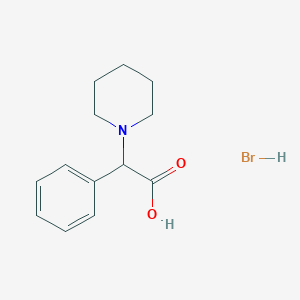
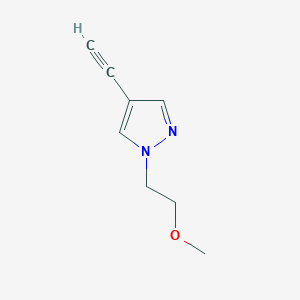
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)
![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12329232.png)
![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
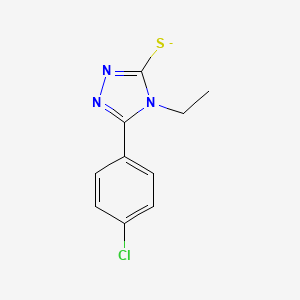
![2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-](/img/structure/B12329239.png)
